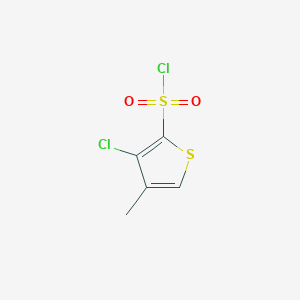![molecular formula C13H14ClNO B13520718 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13520718.png)
3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride is an organic compound with the chemical formula C13H13NO·HCl. It is a derivative of biphenyl, where a methoxy group is attached to one of the benzene rings, and an amine group is attached to the other. This compound is typically found as a white to off-white crystalline powder and is used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Another method involves the nitration of 3-methoxybiphenyl, followed by reduction to form the corresponding amine. The nitration step requires concentrated nitric acid and sulfuric acid, while the reduction step can be carried out using hydrogen gas and a metal catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production of 3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction is typically carried out in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride
- 3-Methoxy-[1,1’-biphenyl]-4-ylamine
- 4-Methoxy-[1,1’-biphenyl]-3-ylamine
Uniqueness
3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position and the amine group at the 4-position can lead to distinct interactions with other molecules and unique properties compared to similar compounds .
Properties
Molecular Formula |
C13H14ClNO |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-methoxy-4-phenylaniline;hydrochloride |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H |
InChI Key |
QFIUYOPWUVCUIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


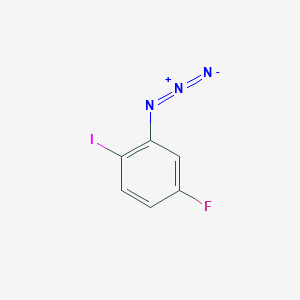
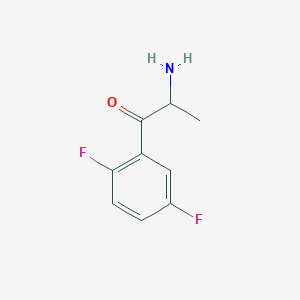
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid](/img/structure/B13520667.png)
![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
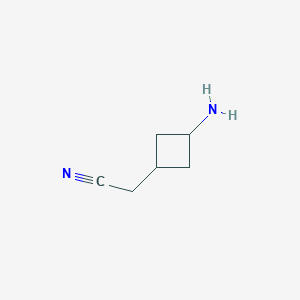
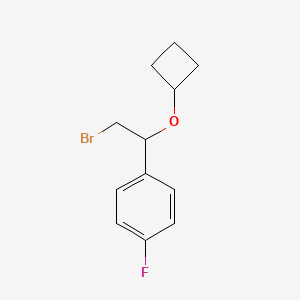
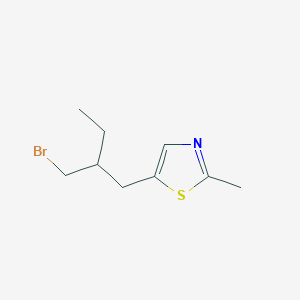
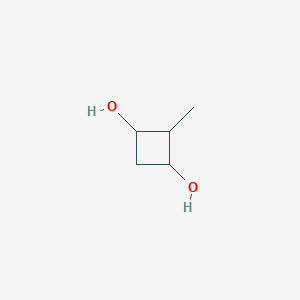
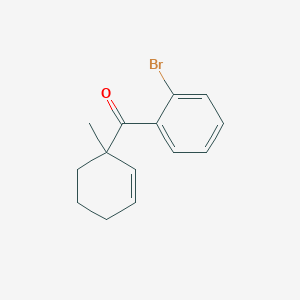
![1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13520690.png)

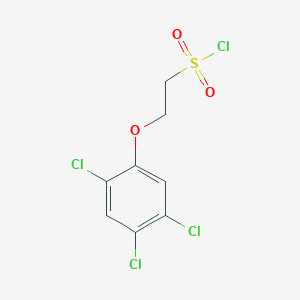
![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)
